![molecular formula C23H19F2N5O2 B2550583 3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904372-67-4](/img/structure/B2550583.png)
3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that appears to be related to the class of imidazopurinones. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and potential biological activity, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related imidazopurinones involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives is described, which involves the formation of an intermediate compound followed by further functionalization . Similarly, the synthesis of imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists involves substitutions at various positions on the xanthine core to improve potency and hydrophilicity . These methods suggest that the synthesis of the compound would likely involve a series of targeted substitutions to introduce the fluorobenzyl and fluorophenyl groups at specific positions on the imidazo[2,1-f]purine core.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as IR spectrum, 1H NMR, and X-ray crystal structure analyses . These techniques reveal the composition and confirm the molecular structure, including the arrangement of atoms and the presence of specific functional groups. The crystal packing of these molecules often exhibits intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the supramolecular network .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazopurinones can include intramolecular alkylation, as seen in the preparation of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . This suggests that the compound may also undergo similar intramolecular reactions during its synthesis, where the appropriate leaving groups and reaction conditions facilitate the formation of the final product.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, the properties of related compounds can be inferred. The presence of fluorine atoms likely increases the compound's lipophilicity and could affect its binding affinity if it interacts with biological targets, as seen in SAR studies . The physical properties such as solubility, melting point, and stability would be influenced by the molecular structure and the nature of the substituents.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds with 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl modifications, were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound demonstrated potential antidepressant effects in preliminary in vivo studies, suggesting significance for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Potential Anticonvulsant Activity
Analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with modifications in the imidazole ring were synthesized and tested for anticonvulsant activity. The study aimed to explore isosteric replacements of the imidazole ring atoms, revealing insights into the electrostatic isopotential maps that may relate to anticonvulsant activity (Kelley et al., 1995).
Metabolic Profile and Pharmacokinetics
Research on a related α2-adrenergic agonist, PT-31 (3-(2-chloro-6-fluorobenzyl)-imidazolidine-2,4-dione), focused on its in vitro metabolic profile in rat and human liver microsomes. The study aimed to elucidate the metabolite profile, revealing a hydroxylation reaction in the imidazolidine-2,4-dione ring as a primary metabolic pathway, which is crucial for understanding the compound's efficacy, safety, and elimination (Cardoso et al., 2019).
Mécanisme D'action
Orientations Futures
The compound is part of a study that aims to provide lead compounds for antidepressant and/or anxiolytic application . The compound behaved as a potential antidepressant in forced swim test (FST) in mice . Moreover, the potency of antianxiety effects evoked by this compound is greater than that of the reference anxiolytic drug, diazepam .
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O2/c1-13-14(2)30-19-20(26-22(30)29(13)18-11-7-6-10-17(18)25)27(3)23(32)28(21(19)31)12-15-8-4-5-9-16(15)24/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEQENYZCNBHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

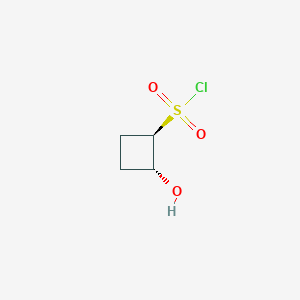

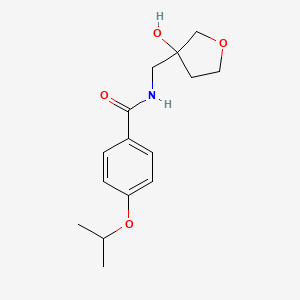
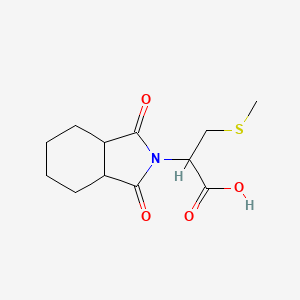
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)
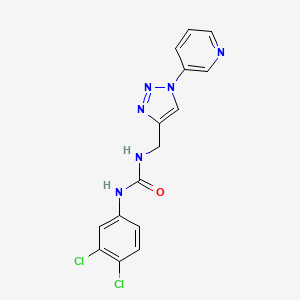
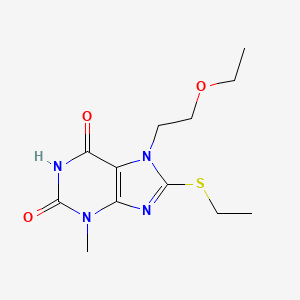
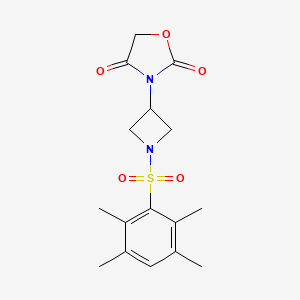

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)

![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)